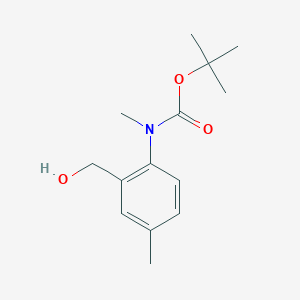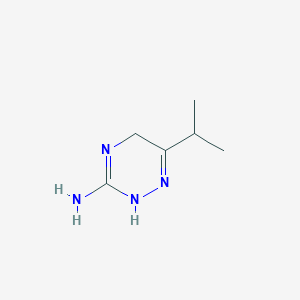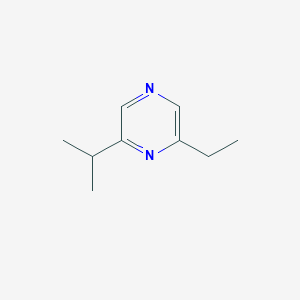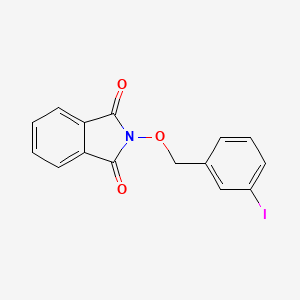
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features an isoindoline-1,3-dione core with a 3-iodobenzyl group attached via an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-iodobenzyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione core. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindoline core or the benzyl group.
Substitution: The iodine atom in the 3-iodobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .
科学的研究の応用
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets The compound is known to modulate the activity of certain enzymes and receptorsAdditionally, it may inhibit the aggregation of β-amyloid protein, indicating potential use in Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
3,4-Pyridinedicarboximide: Another related compound with comparable properties.
Uniqueness
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione is unique due to the presence of the 3-iodobenzyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C15H10INO3 |
|---|---|
分子量 |
379.15 g/mol |
IUPAC名 |
2-[(3-iodophenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10INO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
InChIキー |
MYIFKXSWKXPTDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

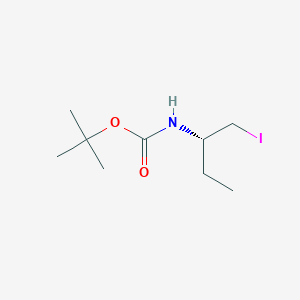
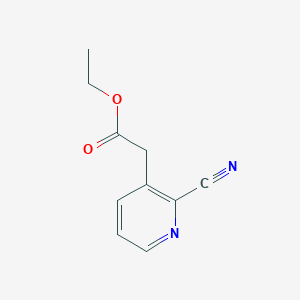
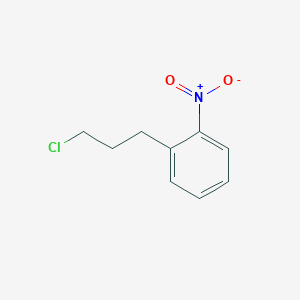
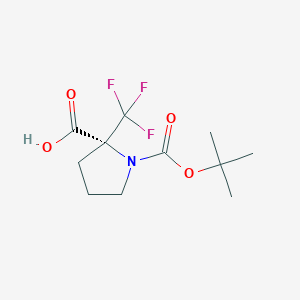

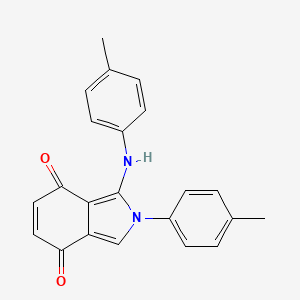
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
